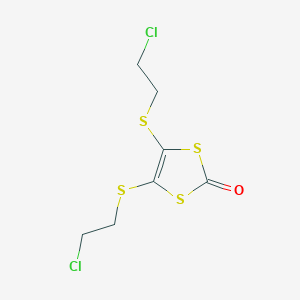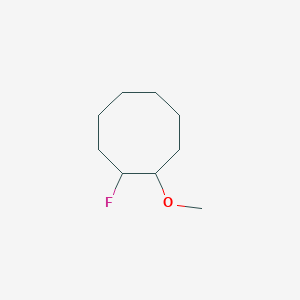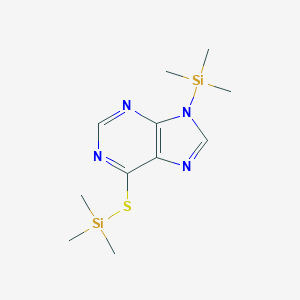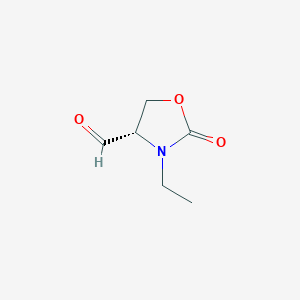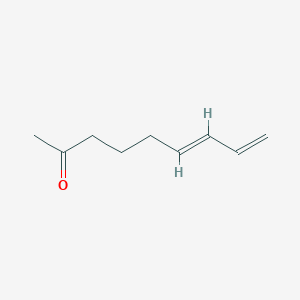
6,8-Nonadien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Nonadien-2-one, also known as (E,E)-6,8-nonadien-2-one, is a chemical compound that belongs to the family of unsaturated ketones. It is a colorless liquid with a sweet, floral odor and is widely used in the fragrance industry. In recent years, this compound has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 6,8-nonadien-2-one is not fully understood. However, studies have shown that it acts as an attractant for certain insects, such as the peach fruit fly and the Mediterranean fruit fly. It is believed that the compound mimics the natural pheromones produced by these insects, which attracts them towards the source.
Effets Biochimiques Et Physiologiques
6,8-Nonadien-2-one has been found to have various biochemical and physiological effects. Studies have shown that it has antimicrobial properties and can inhibit the growth of certain bacteria and fungi. It has also been found to have antioxidant properties and can scavenge free radicals, which can cause cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6,8-nonadien-2-one in lab experiments include its low toxicity, high purity, and availability. However, its volatility and potential for oxidation can make it difficult to handle and store.
Orientations Futures
There are several future directions for research on 6,8-nonadien-2-one. One area of interest is its potential use as a natural insecticide in agriculture. Another area of research is its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other fields.
In conclusion, 6,8-Nonadien-2-one is a versatile compound with various scientific research applications. Its potential as an insect attractant, flavoring agent, and therapeutic agent make it an area of interest for researchers in various fields. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
6,8-Nonadien-2-one can be synthesized through several methods, including the oxidation of 6,8-nonadien-2-ol and the dehydrogenation of 6,8-nonadien-2-ol using a palladium catalyst. Another method involves the reaction of 1,3-butadiene with acrolein in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
6,8-Nonadien-2-one has various scientific research applications, including its use as a flavoring agent, fragrance enhancer, and insect attractant. It is also used in the synthesis of other compounds, such as pheromones, which are used in pest control.
Propriétés
Numéro CAS |
136429-52-2 |
|---|---|
Nom du produit |
6,8-Nonadien-2-one |
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
(6E)-nona-6,8-dien-2-one |
InChI |
InChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h3-5H,1,6-8H2,2H3/b5-4+ |
Clé InChI |
KFDHBYPUZXIJQT-SNAWJCMRSA-N |
SMILES isomérique |
CC(=O)CCC/C=C/C=C |
SMILES |
CC(=O)CCCC=CC=C |
SMILES canonique |
CC(=O)CCCC=CC=C |
Synonymes |
6,8-Nonadien-2-one, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




